1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the metal-free 1,3-dipolar cyclization of azides with HFO-1233zd(E) in the presence of amines . This reaction is carried out in an aqueous medium and involves the defluorinative functionalization of the C(sp3)–F bond in the trifluoromethyl group into amides . The reaction conditions are mild, and the process is regioselective, leading to high yields of the desired product.
Chemical Reactions Analysis
1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes is a common method to synthesize 1,2,3-triazoles .
Scientific Research Applications
1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, have shown potential as antiviral agents. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation, making them suitable for drug development.
Materials Science: Triazole derivatives are used in the development of new materials due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. Triazoles are known to form hydrogen bonds and bipolar interactions, allowing them to interact with various biomolecular targets . This interaction can disrupt biological processes, making the compound effective in medicinal applications such as antiviral and anticancer therapies .
Comparison with Similar Compounds
1-[1-(2-chloropropanoyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Known for its broad applications in drug discovery and materials science.
1,2,4-Triazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns compared to other triazole derivatives.
Properties
IUPAC Name |
1-[1-(2-chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c1-5(10)9(17)14-2-6(3-14)15-4-7(8(11)16)12-13-15/h4-6H,2-3H2,1H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAYEOIVURSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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